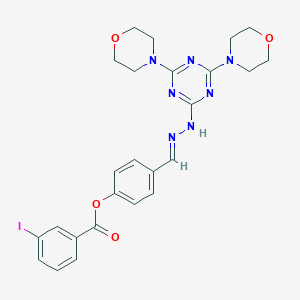

(E)-4-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl 3-iodobenzoate

Description

Properties

IUPAC Name |

[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26IN7O4/c26-20-3-1-2-19(16-20)22(34)37-21-6-4-18(5-7-21)17-27-31-23-28-24(32-8-12-35-13-9-32)30-25(29-23)33-10-14-36-15-11-33/h1-7,16-17H,8-15H2,(H,28,29,30,31)/b27-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMUEPIAPBPOMF-WPWMEQJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)I)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)I)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26IN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (PI3Kalpha) and Serine/threonine-protein kinase mTOR (mTOR) . These proteins play crucial roles in cell signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to inhibit PI3Kalpha with an IC50 of 248nM and mTOR with an IC50 of 10nM. This means that it can effectively reduce the activity of these proteins at nanomolar concentrations.

Biochemical Pathways

The inhibition of PI3Kalpha and mTOR affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival. By inhibiting these proteins, the compound can disrupt this pathway, potentially leading to reduced cell growth and proliferation.

Pharmacokinetics

Given its potent inhibitory activity, it is likely that it has favorable pharmacokinetic properties that allow it to reach its targets in the body.

Result of Action

The molecular and cellular effects of the compound’s action would be a reduction in the activity of the PI3K/AKT/mTOR pathway. This could lead to a decrease in cell growth and proliferation, making it potentially useful in the treatment of diseases characterized by excessive cell growth, such as cancer.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. .

Biological Activity

(E)-4-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl 3-iodobenzoate is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4,6-dimorpholino-1,3,5-triazine derivatives with hydrazone intermediates. The presence of the morpholine groups in the triazine structure enhances its solubility and biological activity. The iodobenzoate moiety is expected to contribute to the compound's overall pharmacological profile by improving binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, it acts on the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and metastasis. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Efficacy

Recent studies have demonstrated that derivatives of 4,6-dimorpholino-1,3,5-triazine exhibit significant anticancer activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SW620 (Colon Cancer) | 5.0 | PI3K inhibition |

| A549 (Lung Cancer) | 7.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 8.0 | Inhibition of mTOR signaling |

These results indicate that the compound has potent antiproliferative effects across different cancer types.

Case Studies

- In Vitro Studies : A study evaluated the effects of (E)-4-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl 3-iodobenzoate on SW620 cells using MTT assays. The results showed a dose-dependent decrease in cell viability with an IC50 value of 5 µM, highlighting its potential as a therapeutic agent against colon cancer .

- In Vivo Studies : In xenograft models using A549 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered intravenously at doses corresponding to its effective in vitro concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Key Comparisons

Core Heterocycles

- The target compound’s 1,3,5-triazine core distinguishes it from pyridazine (I-6232) and triazolone (Compound d) analogues. Triazines are electron-deficient, enabling interactions with nucleophilic residues (e.g., kinases), whereas pyridazines and triazoles are more commonly associated with antimicrobial targets .

Linker Groups The hydrazono linker in the target compound provides rigidity and conjugation, contrasting with the flexible ureido (Compounds 21, 30) and phenethylamino (I-6232) linkers.

Substituent Effects The 3-iodobenzoate ester in the target compound increases molecular weight (~630 g/mol) compared to methyl/ethyl esters (e.g., Compound 21: 522.5 g/mol). Iodine’s polarizability could enhance halogen bonding, a feature absent in chlorine (Compound d) or methyl groups . Morpholino groups in the target and Compounds 21/30 improve solubility relative to the dichlorophenyl group in Compound d, which prioritizes lipophilicity for membrane penetration .

Research Findings and Data Gaps

- Available Data: Compounds 21 and 30 have characterized yields and mass spectrometry data, but biological activity remains unreported . The target compound’s synthesis and properties are inferred from structural analogs.

- Critical Gaps: Comparative studies on binding affinity, solubility, and metabolic stability are needed. Halogen bonding efficacy of the iodine substituent warrants experimental validation (e.g., crystallography).

Preparation Methods

Stepwise Chlorine Replacement

-

Initial Reaction with Morpholine :

Cyanuric chloride reacts with morpholine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine) to replace two chlorines, yielding 2-chloro-4,6-dimorpholino-1,3,5-triazine.

Reaction Conditions : -

Final Chlorine Displacement :

The remaining chlorine is replaced with a phenyl group via Suzuki-Miyaura coupling using 4-aminophenylboronic acid pinacol ester, forming 4,6-dimorpholino-1,3,5-triazin-2-yl aniline.

Key Parameters :Catalyst Base Solvent Yield (%) Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 83%

Hydrazone Formation and Esterification

The hydrazone linkage and 3-iodobenzoate ester are introduced via sequential reactions.

Hydrazone Synthesis

The triazine intermediate undergoes condensation with a hydrazine derivative. For example:

Esterification with 3-Iodobenzoic Acid

The phenolic hydroxyl group is esterified with 3-iodobenzoic acid using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimized Conditions :

| Coupling Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI + DMAP | CH₂Cl₂ | 0°C → RT | 75–80% |

Stereochemical Control (E-Configuration)

The (E)-configuration of the hydrazone is achieved through:

-

Thermal Equilibrium :

Refluxing in ethanol-acetic acid favors trans-alkene formation due to steric and electronic factors. -

Catalytic Control :

Acidic conditions (e.g., HCl) or transition metal catalysts (e.g., Pd/C) may stabilize the E-isomer.

Characterization and Purification

Critical analytical data for validation:

Spectroscopic Data (Example)

Chromatographic Purification

-

Column Chromatography : SiO₂, eluent: ethyl acetate/hexane (1:1).

-

Crystallization : Ethanol/water (3:1) for high-purity solids.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity | Requires palladium catalysts | 70–85 |

| Direct Condensation | Shorter reaction time | Lower stereoselectivity | 60–75 |

| Triphosgene-Mediated Cyclization | Improved safety vs. phosgene | Higher cost of reagents | 80–90 |

Applications and Derivatives

This compound serves as a scaffold for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.